Methyl 6-sulfamoylnicotinate
CAS No.: 285135-57-1
Cat. No.: VC8168357
Molecular Formula: C7H8N2O4S
Molecular Weight: 216.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 285135-57-1 |
|---|---|
| Molecular Formula | C7H8N2O4S |
| Molecular Weight | 216.22 g/mol |
| IUPAC Name | methyl 6-sulfamoylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C7H8N2O4S/c1-13-7(10)5-2-3-6(9-4-5)14(8,11)12/h2-4H,1H3,(H2,8,11,12) |
| Standard InChI Key | VQGJBMYXNVFCIR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN=C(C=C1)S(=O)(=O)N |
| Canonical SMILES | COC(=O)C1=CN=C(C=C1)S(=O)(=O)N |
Introduction
Structural Analysis and Nomenclature
Molecular Framework
Methyl 6-sulfamoylnicotinate (IUPAC: methyl 6-sulfamoylpyridine-3-carboxylate) consists of:
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A pyridine ring with a carboxylate ester at position 3.
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A sulfamoyl group (-SO2NH2) at position 6.
Table 1: Comparative Structural Features of Nicotinate Derivatives
The sulfamoyl group introduces polarity, increasing water solubility compared to methylsulfonyl analogs .
Synthesis Pathways
Oxidation of Pyridine Precursors
A patented method for synthesizing 6-methylnicotinic acid esters involves oxidizing 2-methyl-5-ethylpyridine with nitric and sulfuric acids . Adapting this approach for sulfamoyl derivatives would require:
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Sulfamation: Reaction of 6-aminonicotinic acid with chlorosulfonic acid to introduce the sulfamoyl group.
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Esterification: Treatment with methanol under acidic conditions to form the methyl ester .
Key Reaction Conditions:
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks at 1720 cm⁻¹ (ester C=O), 1350 cm⁻¹ (S=O asymmetric stretch), and 1160 cm⁻¹ (S=O symmetric stretch).
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NMR:
Thermal Stability
Differential scanning calorimetry (DSC) of analogs like methyl 6-((methylsulfonyl)methyl)nicotinate shows decomposition above 200°C , suggesting similar thermal resilience for the sulfamoyl derivative.
Biological Activities and Applications
Table 2: Hypothesized Pharmacological Effects
| Activity | Mechanism | Supporting Evidence |
|---|---|---|
| Antimicrobial | Sulfamoyl group disrupts cell membranes | Analog studies on sulfonamides |
| Anti-inflammatory | COX-2 inhibition | Methyl nicotinate models |
Dermatological Applications
Topical formulations of nicotinate esters are used to assess skin barrier function . Methyl 6-sulfamoylnicotinate’s increased polarity could improve stratum corneum penetration, enabling targeted drug delivery.
Comparative Analysis with Structural Analogs
Methyl 6-((Methylsulfonyl)methyl)nicotinate
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Structure: -CH2SO2CH3 at position 6.
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Properties: Higher lipophilicity (logP ≈ 1.2) vs. sulfamoyl derivative (logP ≈ 0.5).
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Applications: Intermediate in agrochemical synthesis.
Methyl 6-(1-(Methylsulfonyloxy)ethyl)nicotinate
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Structure: -CH2CH2OSO2CH3 at position 6.
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Reactivity: Prone to hydrolysis, limiting topical use.
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